molecular formula C14H12N2O3 B2978390 Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid CAS No. 143428-31-3

Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid

Cat. No.: B2978390
CAS No.: 143428-31-3
M. Wt: 256.261
InChI Key: BUSIYSSCUWXQNM-UHFFFAOYSA-N
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Description

Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid, also known under the identifier BBL031285, is a high-purity chemical compound supplied as a dry powder for research applications . It has a molecular weight of 256.26 and the empirical formula C14H12N2O3 . This compound is characterized by its phenyl and pyridinyl rings connected by a ureido-acetic acid linker, with the SMILES string O=C(c1cccnc1)NC(c1ccccc1)C(=O)O . Its physicochemical properties, including a LogP of 1.751, two hydrogen bond donors, three hydrogen bond acceptors, and a polar surface area of 79, suggest good potential for drug-like behavior and bioavailability in biological systems . The primary research application of this compound is in biological screening and lead optimization campaigns in early-stage drug discovery . Compounds with similar structural features, containing aromatic N-heterocycles like pyridine coupled with carboxylic acid functions, are intensively investigated as bifunctional chelating agents for labeling biomolecules in radiopharmaceutical development . This makes BBL031285 a valuable scaffold for developing novel diagnostic or therapeutic agents, particularly for creating complexes with metal cores. Researchers can utilize this compound as a building block to synthesize potent and tailor-made chelating systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-phenyl-2-(pyridine-3-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-13(11-7-4-8-15-9-11)16-12(14(18)19)10-5-2-1-3-6-10/h1-9,12H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSIYSSCUWXQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid typically involves the condensation of a phenylacetic acid derivative with a pyridine-3-carbonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Morpholine-Thiazolidinone Hybrids (Compounds 7a–l)

Structure: These derivatives feature a morpholine ring fused with a thiazolidinone core and substituted arylidene groups. Key Functional Groups: Morpholine (cyclic ether-amine), thiazolidinone (sulfur-containing heterocycle), and variable aldehyde substituents. Biological Activity:

  • Antimicrobial : Compounds 7c, 7d, 7f, and 7k demonstrated MIC values of 93.7 µg/mL against Aspergillus niger and comparable efficacy to ampicillin (125 µg/mL) .
  • Antioxidant: Compounds 7f, 7h, 7i, 7j, and 7l showed DPPH radical scavenging activity at 400 µg/mL, akin to ascorbic acid . Comparison: Unlike Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid, these hybrids lack a pyridine ring but share amide and carboxylic acid groups, which may enhance their solubility and target binding.

Diphenylhydantoic Acid (Phenytoin Acid)

Structure : A diphenyl-substituted acetic acid with a ureido group.
Key Functional Groups : Diphenyl, urea, and carboxylic acid.
Biological Activity : A metabolite of phenytoin, used as an anticonvulsant. Its mechanism involves sodium channel modulation in neuronal cells .
Comparison : While structurally distinct, the diphenyl moiety and carboxylic acid group may confer similar pharmacokinetic properties, such as blood-brain barrier penetration.

2-[Benzyl(phenyl)amino]acetic Acid

Structure: A benzyl-phenylamino group attached to an acetic acid backbone. Key Functional Groups: Benzyl, phenylamine, and carboxylic acid. Biological Activity: Limited data, but structurally related compounds in plant studies (e.g., phenylacetic acid derivatives) act as auxin-like growth regulators .

Plant Growth-Regulating Phenylacetic Acid (PAA) Derivatives

Structure : Simple phenylacetic acid with hydroxyl or halogen substituents.
Key Functional Groups : Phenyl ring, carboxylic acid.
Biological Activity : Promotes root elongation and shoot regeneration in plants (e.g., chickpea) at 0.5–1.0 mg/dm³ concentrations .
Comparison : PAA lacks the pyridine-carbonyl-amide group, limiting its pharmacological utility but highlighting structural flexibility for agrochemical applications.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Biological Activity MIC/EC50 (Example) Reference
This compound C₁₄H₁₁N₂O₃ Pyridine, amide, carboxylic acid Hypothesized antimicrobial/antioxidant N/A N/A
Morpholine-Thiazolidinone Hybrid (7c) C₁₈H₁₈FN₃O₃S Morpholine, thiazolidinone, fluoro Antifungal (Aspergillus niger) 93.7 µg/mL
Diphenylhydantoic Acid C₁₅H₁₂N₂O₃ Diphenyl, urea, carboxylic acid Anticonvulsant N/A (Clinical use)
2-[Benzyl(phenyl)amino]acetic Acid C₁₅H₁₅NO₂ Benzyl-phenylamine, carboxylic acid Limited data (structural analog to auxins) N/A
Phenylacetic Acid (PAA) C₈H₈O₂ Phenyl, carboxylic acid Plant growth promotion (chickpea roots) 0.5 mg/dm³ (optimal)

Key Research Findings and Implications

  • Antimicrobial Potential: Morpholine-thiazolidinone hybrids (e.g., 7c, 7k) demonstrate that electron-withdrawing substituents (e.g., halogens) enhance activity against Gram-positive bacteria and fungi . This suggests that the pyridine ring in this compound could similarly improve target binding.
  • Antioxidant Efficacy: Thiazolidinone derivatives with hydroxyl groups exhibit radical scavenging, indicating that the amide and aromatic groups in the target compound may contribute to redox modulation .
  • Structural Flexibility : Diphenylhydantoic acid and PAA derivatives highlight the importance of substituent positioning for biological specificity—e.g., pyridine vs. morpholine rings for antimicrobial vs. neurological activity .

Biological Activity

Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

1. Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of phenylacetic acid derivatives with pyridin-3-carboxylic acid derivatives. The synthesis typically includes the formation of amide bonds and subsequent purification steps to yield the final product.

2.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • CEM cells : An IC50 value of 9.6 μM was reported, indicating effective antiproliferative activity against this leukemia cell line .
  • T98G (glioblastoma) and HepG2 (hepatocellular carcinoma) : The compound showed promising results in inhibiting cell invasion, further supporting its potential as an anticancer agent .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against Gram-positive bacteria and has been explored as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant strains .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and pyridine rings can significantly influence its potency and specificity against target cells.

4.1 In Vitro Studies

A series of in vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicate that modifications to the compound's structure can lead to enhanced activity against specific cancer types:

CompoundCell LineIC50 (μM)Notes
1CEM9.6Significant antiproliferative effect
2T98G<10Inhibits cell invasion
3HepG2<20Potential anti-metastatic properties

These findings highlight the importance of further investigation into structural modifications that could improve efficacy.

4.2 Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets at a molecular level. These studies suggest that the compound binds effectively to active sites on target proteins involved in cancer progression and bacterial resistance mechanisms .

5. Conclusion

This compound represents a promising candidate for further research in both anticancer and antimicrobial applications. Its diverse biological activities warrant continued exploration, particularly through structural optimization and in vivo studies to fully elucidate its therapeutic potential.

Q & A

Basic: What is the optimal concentration of phenylacetic acid (PAA) for root induction in Cicer arietinum tissue culture?

Answer:
The optimal concentration for root induction in semi-strength Murashige and Skoog (MS) medium is 0.5 mg dm⁻³ PAA , which promotes the highest root frequency and number while minimizing callus formation. This contrasts with IBA and NAA, which showed lower efficacy and abnormal morphogenesis . Higher concentrations (e.g., 1.0 mg dm⁻³) are less effective, suggesting a narrow optimal range for PAA in root development .

Basic: How does PAA compare to synthetic auxins like IBA in shoot regeneration protocols?

Answer:
PAA outperforms IBA in direct organogenesis by inducing 44 shoots per explant when combined with 2.0 mg dm⁻³ BAP, compared to IBA's tendency to produce callus and fewer shoots. PAA also enhances shoot elongation when paired with GA₃ (0.2–0.75 mg dm⁻³), whereas IBA-based media result in hyperhydric (waterlogged) shoots . This efficiency makes PAA more cost-effective and reproducible for genotype-independent protocols .

Advanced: What experimental design considerations are critical for optimizing PAA-mediated transformation studies?

Answer:
Key factors include:

  • Explant selection : Subcotyledonary nodal regions from 6-7-day-old seedlings yield the highest shoot induction rates .
  • Hormonal ratios : A combination of 2.0 mg dm⁻³ BAP + 1.0 mg dm⁻³ PAA in primary media avoids callus formation, while GA₃ (0.75 mg dm⁻³) in secondary media enhances shoot elongation .
  • Statistical rigor : Use randomized factorial designs with ANOVA and Duncan’s multiple range test to analyze shoot/root counts across ≥30 replicates per treatment .

Advanced: How can researchers resolve contradictory data on PAA efficacy across plant species (e.g., Cicer arietinum vs. Helianthus annuus)?

Answer:
Contradictions often stem from species-specific auxin sensitivity. For example:

  • In Cicer, PAA synergizes with BAP to induce shoots, whereas Helianthus requires higher PAA concentrations (1.0–2.0 mg dm⁻³) for bud elongation .
  • Mitigate variability by standardizing media (semi-strength MS salts, 3% sucrose, pH 5.8) and environmental conditions (25±2°C, 16h light at 50–100 μmol m⁻² s⁻¹) . Genotype-specific optimization is critical, as shown by the higher regeneration frequency in Cicer cultivar Annigeri vs. ICCV-10 .

Methodological: What acclimatization protocol ensures high survival rates for PAA-regenerated plants?

Answer:

  • Pre-hardening : Transfer rooted shoots to hormone-free medium for 2 weeks to reduce vitrification .
  • Soil mix : Use a sterilized 3:1 soil:sand substrate to balance drainage and nutrient retention, achieving 74% survival .
  • Environmental control : Maintain 70–80% humidity and gradual light exposure during greenhouse acclimatization .

Advanced: What mechanistic studies support PAA’s role in preventing hyperhydricity during shoot elongation?

Answer:
PAA (0.6 mg dm⁻³) with GA₃ (0.2 mg dm⁻³) reduces intracellular water accumulation by enhancing lignification and vascular bundle integrity. Histological analysis reveals sequential bud initiation from epidermal cell layers, avoiding structural weaknesses seen in IBA-treated shoots . Further proteomic studies could identify PAA-regulated genes (e.g., PIN auxin transporters) to elucidate this mechanism .

Basic: What media formulations are recommended for PAA-based shoot induction and elongation?

Answer:

  • Shoot induction : Full-strength MS + 2.0 mg dm⁻³ BAP + 1.0 mg dm⁻³ PAA .
  • Shoot elongation : MS + 0.75 mg dm⁻³ GA₃ or 0.2 mg dm⁻³ GA₃ + 0.6 mg dm⁻³ PAA .
  • Rooting : Semi-strength MS + 1.0 mg dm⁻³ PAA .

Advanced: How can researchers address low rooting frequencies in PAA-treated Cicer explants?

Answer:

  • Explant age : Use shoots >3 cm long for rooting, as younger shoots (<1 cm) show poor vascularization .
  • Media adjustment : Reduce sucrose to 2% and supplement with 0.1 mg dm⁻³ activated charcoal to absorb inhibitory phenolics .
  • Dual hormone exposure : Pre-treat shoots with 0.5 mg dm⁻³ PAA + 0.1 mg dm⁻³ NAA for 7 days before transferring to PAA-only media .

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